1-methyl-4-[(3R)-pyrrolidin-3-yl]piperazine;hydrochloride 1-methyl-4-[(3R)-pyrrolidin-3-yl]piperazine;hydrochloride
Brand Name: Vulcanchem
CAS No.: 917505-14-7
VCID: VC13793401
InChI: InChI=1S/C9H19N3.ClH/c1-11-4-6-12(7-5-11)9-2-3-10-8-9;/h9-10H,2-8H2,1H3;1H/t9-;/m1./s1
SMILES: CN1CCN(CC1)C2CCNC2.Cl
Molecular Formula: C9H20ClN3
Molecular Weight: 205.73 g/mol

1-methyl-4-[(3R)-pyrrolidin-3-yl]piperazine;hydrochloride

CAS No.: 917505-14-7

Cat. No.: VC13793401

Molecular Formula: C9H20ClN3

Molecular Weight: 205.73 g/mol

* For research use only. Not for human or veterinary use.

1-methyl-4-[(3R)-pyrrolidin-3-yl]piperazine;hydrochloride - 917505-14-7

Specification

CAS No. 917505-14-7
Molecular Formula C9H20ClN3
Molecular Weight 205.73 g/mol
IUPAC Name 1-methyl-4-[(3R)-pyrrolidin-3-yl]piperazine;hydrochloride
Standard InChI InChI=1S/C9H19N3.ClH/c1-11-4-6-12(7-5-11)9-2-3-10-8-9;/h9-10H,2-8H2,1H3;1H/t9-;/m1./s1
Standard InChI Key ZIXZCBXOYWIONG-SBSPUUFOSA-N
Isomeric SMILES CN1CCN(CC1)[C@@H]2CCNC2.Cl
SMILES CN1CCN(CC1)C2CCNC2.Cl
Canonical SMILES CN1CCN(CC1)C2CCNC2.Cl

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The base compound, 1-methyl-4-[(3R)-pyrrolidin-3-yl]piperazine, has the molecular formula C₉H₁₉N₃ and a molecular weight of 169.27 g/mol . In its hydrochloride salt form, the formula becomes C₉H₂₂Cl₃N₃, with a molecular weight of 278.65 g/mol . The stereochemistry at the pyrrolidine C3 position is critical, as enantiomeric forms often exhibit divergent biological activities. The SMILES notation CN1CCN(CC1)[C@@H]2CCNC2.Cl confirms the (R)-configuration and salt formation .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular Formula (base)C₉H₁₉N₃
Molecular Weight (base)169.27 g/mol
Molecular Formula (HCl salt)C₉H₂₂Cl₃N₃
Molecular Weight (HCl salt)278.65 g/mol
CAS Number917505-14-7
Chiral CenterC3 of pyrrolidine (R-configuration)

Synthesis and Stereochemical Control

Synthetic Routes

The synthesis of 1-methyl-4-[(3R)-pyrrolidin-3-yl]piperazine hydrochloride typically involves multi-step sequences emphasizing stereochemical fidelity. A representative approach includes:

  • Decarboxylation and Protection: Starting from trans-4-hydroxy-L-proline, decarboxylation yields (R)-3-hydroxypyrrolidine, followed by N-Boc protection to prevent undesired side reactions .

  • Sulfonylation and Nucleophilic Substitution: The hydroxyl group is sulfonylated to form a leaving group, enabling an SN2 reaction with sodium azide to invert configuration .

  • Reduction and Deprotection: Azide reduction (e.g., using triphenylphosphine) yields the amine, followed by HCl-mediated Boc deprotection to afford the hydrochloride salt .

Key challenges include maintaining enantiopurity during SN2 reactions and optimizing yields in azide reductions. Titanium isopropoxide has been employed in related syntheses to enhance diastereoselectivity during reductive aminations .

Pharmacological Properties

Receptor Modulation

Piperazine-pyrrolidine hybrids exhibit affinity for diverse receptors:

  • PPARδ Agonism: Analogous compounds, such as 21 in , demonstrate potent PPARδ activation (EC₅₀ = 3.6 nM), suggesting potential applications in atherosclerosis treatment.

  • Opioid Receptor Antagonism: Structural analogs like GR-89,696 show κ-opioid receptor selectivity, with (S,S)-configured derivatives displaying higher affinity .

  • Serotonin and Dopamine Pathways: While direct data for this compound is limited, pyrimidinylpiperazines (e.g., buspirone) target 5-HT₁A and α₂-adrenergic receptors, hinting at possible CNS activity .

Metabolic Stability and ADME

The hydrochloride salt enhances aqueous solubility, improving bioavailability. In vitro studies of related compounds show:

  • Half-life (t₁/₂): >2 hours in human liver microsomes .

  • Plasma Protein Binding: Moderate (70–85%) due to the basic piperazine nitrogen .

Applications in Medicinal Chemistry

Structure-Activity Relationships (SAR)

  • Stereochemistry: The (R)-pyrrolidine configuration enhances PPARδ subtype selectivity compared to (S)-enantiomers .

  • Substituent Effects: Methyl groups on piperazine improve metabolic stability, while bulky pyrrolidine substituents modulate receptor affinity .

Table 2: Comparative Activity of Related Compounds

CompoundTarget ReceptorEC₅₀/IC₅₀Selectivity Over Other ReceptorsSource
21 (PPARδ agonist)PPARδ3.6 nM>100-fold vs. PPARα/γ
GR-89,696 (κ-opioid ligand)κ-opioid0.8 nM50-fold vs. μ-opioid
Buspirone metabolite5-HT₁A414 nMLow affinity for D₂/α₁

Comparative Analysis with Structural Analogs

Piperazine derivatives vary widely in activity based on substituents:

  • 1-Methylpiperazine: Lacks pyrrolidine, showing weaker receptor affinity.

  • 4-(Pyrrolidin-3-yl)piperidine: Reduced metabolic stability due to secondary amine.

  • (S)-Enantiomers: Often exhibit lower PPARδ activity, underscoring the importance of stereochemistry .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator